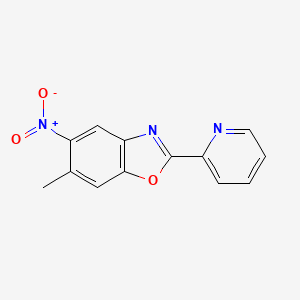
6-Methyl-5-nitro-2-(pyridin-2-yl)-1,3-benzoxazole
Cat. No. B8340692
Key on ui cas rn:
61382-15-8
M. Wt: 255.23 g/mol
InChI Key: IDLCCHJGTJTQSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03985755
Procedure details


A suspension of 6-methyl-5-nitro-2-(2-pyridinyl)benzoxazole (10.0 g, 0.044 mole) and platinum oxide (1.0 g) in 150 ml of ethanol is hydrogenated over a period of 2 hours. The catalyst is separated by filtration and the ethanol removed under vacuum yielding 8.7 g of the title compound.



Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:16]([N+:17]([O-])=O)=[CH:15][C:5]2[N:6]=[C:7]([C:9]3[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=3)[O:8][C:4]=2[CH:3]=1>C(O)C.[Pt]=O>[NH2:17][C:16]1[C:2]([CH3:1])=[CH:3][C:4]2[O:8][C:7]([C:9]3[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=3)=[N:6][C:5]=2[CH:15]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC2=C(N=C(O2)C2=NC=CC=C2)C=C1[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pt]=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The catalyst is separated by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the ethanol removed under vacuum
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C(=CC2=C(N=C(O2)C2=NC=CC=C2)C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.7 g | |
| YIELD: CALCULATEDPERCENTYIELD | 87.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
